3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. Its IUPAC name reflects the presence of both a chloro and a nitrophenyl group attached to a benzothiophene core, which contributes to its chemical properties and potential biological activities. The molecular formula is with a molecular weight of approximately 333.76 g/mol. The compound's structure includes a benzothiophene ring, which is known for its significant role in various biological activities and as a building block in organic synthesis.
Due to the lack of research, no information is available on the safety hazards associated with 3-Cl-N-(4-NO2)-Ph-BTCA. However, similar benzothiophene derivatives can have irritant or toxic properties []. It is advisable to handle any unknown compound with caution and refer to general laboratory safety practices.
Research indicates that 3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide exhibits notable biological activities, including:
The synthesis of 3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide has several applications across different fields:
Studies on the interactions of 3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide with biological macromolecules have revealed:
Several compounds share structural similarities with 3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide | Hydroxy group instead of nitro | Enhanced solubility and potential for hydrogen bonding |
| 3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide | Methyl substitution | Altered electronic properties affecting biological activity |
| 3-chloro-N-(4-nitrophenyl)quinoxalin-2-amine | Quinoxaline core | Different pharmacological profiles due to core structure differences |
Uniqueness: The presence of both chloro and nitro groups on the phenyl ring, combined with the benzothiophene structure, imparts distinct electronic and steric properties that differentiate it from similar compounds. This uniqueness may contribute to its specific biological activities and applications in medicinal chemistry .